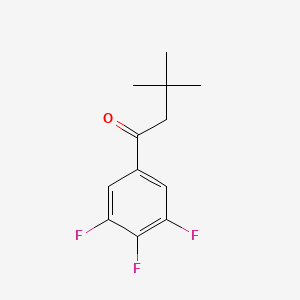

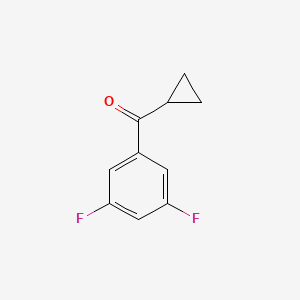

Cyclopropyl 3,5-difluorophenyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropyl 3,5-difluorophenyl ketone is a chemical compound with the molecular formula C10H8F2O . It has a molecular weight of 182.17 . The compound is light yellow in color and is in the form of an oil .

Molecular Structure Analysis

The IUPAC name for Cyclopropyl 3,5-difluorophenyl ketone is cyclopropyl (3,5-difluorophenyl)methanone . The InChI code for this compound is 1S/C10H8F2O/c11-8-3-7 (4-9 (12)5-8)10 (13)6-1-2-6/h3-6H,1-2H2 .Chemical Reactions Analysis

While specific chemical reactions involving Cyclopropyl 3,5-difluorophenyl ketone are not available, cyclopropyl compounds are generally involved in various chemical reactions. For instance, they can undergo cobalt-catalyzed cross-coupling reactions with alkyl iodides .Physical And Chemical Properties Analysis

Cyclopropyl 3,5-difluorophenyl ketone is a light yellow oil . It has a molecular weight of 182.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Photochemical Synthesis of Highly Functionalized Cyclopropyl Ketones

Research by Wessig and Mühling (2003) explored the photochemical synthesis of di- and trisubstituted cyclopropyl ketones, demonstrating their preparation by irradiation of ketones with a leaving group adjacent to the carbonyl C-atom. This method showcases the potential of cyclopropyl 3,5-difluorophenyl ketone in synthesizing highly strained bicyclo[2.1.0]pentane derivatives, indicating its utility in creating complex molecular structures through photochemical reactions (P. Wessig & O. Mühling, 2003).

[3+2] Cycloadditions by Visible Light Photocatalysis

Lu, Shen, and Yoon (2011) developed a method for the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, facilitated by visible light photocatalysis. This process generates highly substituted cyclopentane ring systems, initiating with the one-electron reduction of the ketone to a radical anion. The technique underscores the compound's role in constructing cyclopentane derivatives, a crucial motif in many bioactive molecules (Zhan Lu, M. Shen, & T. Yoon, 2011).

Kinetic Resolution and Cycloaddition with Nitrones

The kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones catalyzed by chiral gold(I) species, as reported by Zhang and Zhang (2012), highlights another facet of cyclopropyl ketones in asymmetric synthesis. Their work opens pathways for obtaining optically active cyclopropyl ketones, pivotal for the synthesis of natural products and pharmaceuticals (Yanqing Zhang & Junliang Zhang, 2012).

Chiral Cyclopropane Scaffolds for Drug Discovery

Nam et al. (2021) describe a chemoenzymatic strategy for assembling and diversifying cyclopropyl ketones, emphasizing the significance of chiral cyclopropane rings in pharmaceuticals and bioactive natural products. This method, leveraging biocatalysis, enables the stereoselective construction of cyclopropyl ketones, demonstrating their critical role in medicinal chemistry and drug discovery (Donggeon Nam, Viktoria Steck, R. Potenzino, & R. Fasan, 2021).

Propiedades

IUPAC Name |

cyclopropyl-(3,5-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFLTSHXQSQPMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642510 |

Source

|

| Record name | Cyclopropyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 3,5-difluorophenyl ketone | |

CAS RN |

898790-34-6 |

Source

|

| Record name | Cyclopropyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)